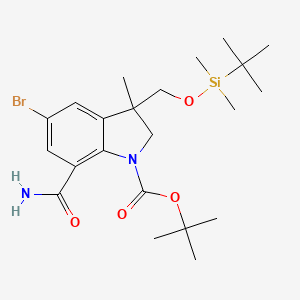
1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL is an organic compound with the molecular formula C12H27ClO2Si. It is a chlorinated alcohol derivative that features a triisopropylsilyl (TIPS) protecting group. This compound is often used in organic synthesis due to its unique reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 3-chloro-1,2-propanediol with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction parameters and advanced purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alkanes or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or secondary alcohols.
科学的研究の応用
1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL involves its reactivity as a chlorinated alcohol. The chlorine atom can act as a leaving group in substitution reactions, while the hydroxyl group can participate in oxidation and reduction reactions. The triisopropylsilyl group provides steric protection, enhancing the compound’s stability and selectivity in reactions.
類似化合物との比較
Similar Compounds
- 1-Chloro-3-methoxy-2-propanol
- 3-Chloro-1-propanol
- 1-Chloro-2-propanol
Uniqueness
1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL is unique due to the presence of the triisopropylsilyl protecting group, which imparts greater stability and selectivity in chemical reactions compared to similar compounds without this group. This makes it particularly valuable in synthetic organic chemistry for the preparation of complex molecules.
特性
分子式 |
C12H27ClO2Si |
|---|---|
分子量 |
266.88 g/mol |
IUPAC名 |
1-chloro-3-tri(propan-2-yl)silyloxypropan-2-ol |
InChI |
InChI=1S/C12H27ClO2Si/c1-9(2)16(10(3)4,11(5)6)15-8-12(14)7-13/h9-12,14H,7-8H2,1-6H3 |
InChIキー |
XJCYJFKJXOFQSC-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



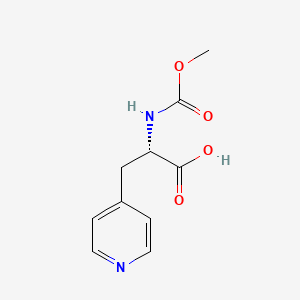
![(1R,2S,5S)-methyl 3-((R)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13049241.png)
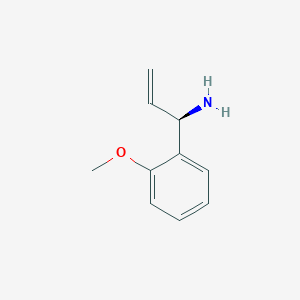


![6-Benzyl 2-(tert-butyl) 8-formyl-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B13049263.png)
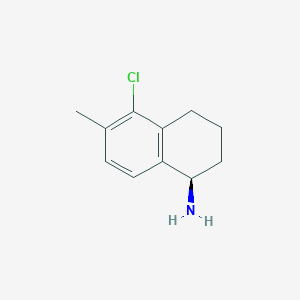
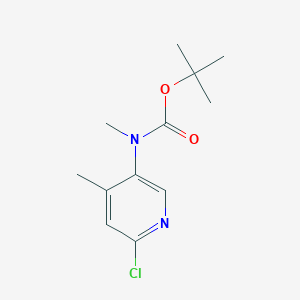
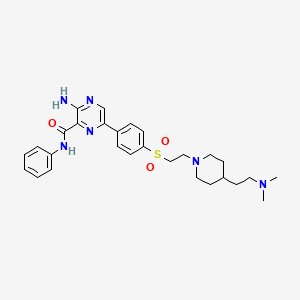

![(1R)-1-[4-(Difluoromethyl)phenyl]propylamine](/img/structure/B13049298.png)
![(3aR,4S,9bS)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13049299.png)
